MTFSILi

Description

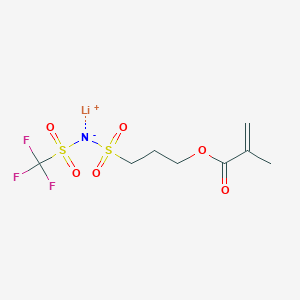

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDHBCAWFMJEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3LiNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MTFSILi chemical structure and properties

An In-depth Technical Guide to MTFSILi and Related Lithium Salts for Advanced Battery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of next-generation energy storage solutions, particularly advanced lithium batteries, necessitates the exploration of novel electrolyte materials that can offer enhanced safety, longevity, and performance. This technical guide provides a comprehensive overview of a promising methacrylic monomer, lithium 3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide (this compound), and two closely related and widely used lithium salts: Lithium bis(fluorosulfonyl)imide (LiFSI) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

This document details their chemical structures, physicochemical properties, synthesis protocols, and their applications in creating advanced electrolyte systems, with a particular focus on single-ion conducting polymer electrolytes derived from this compound.

Chemical Structures and Identification

A clear understanding of the molecular architecture is fundamental to comprehending the properties and functions of these compounds.

This compound: A Monomer for Single-Ion Conductors

This compound is a unique molecule that combines a polymerizable methacrylate group with a lithium sulfonyl(trifluoromethanesulfonyl)imide moiety.[1] This design allows for its incorporation into a polymer backbone, effectively immobilizing the anionic component and creating a single-ion conducting polymer electrolyte where the primary charge carriers are lithium ions.[2]

LiFSI: A Promising Electrolyte Salt

LiFSI is increasingly recognized as a superior alternative to conventional lithium salts in electrolytes for lithium-ion batteries. It exhibits high thermal and electrochemical stability and is known to form a stable solid electrolyte interphase (SEI) on the anode.[3][4]

LiTFSI: A Well-Established Lithium Salt

LiTFSI is a widely studied and utilized lithium salt in battery electrolytes due to its excellent thermal stability, high ionic conductivity, and good solubility in various organic solvents.[5][6] However, it can cause corrosion of the aluminum current collector at high potentials.[6]

Physicochemical Properties

The following tables summarize the key quantitative data for this compound, LiFSI, and LiTFSI, facilitating a direct comparison of their properties.

Table 1: General and Physical Properties

| Property | This compound | LiFSI | LiTFSI |

| IUPAC Name | lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide | Lithium bis(fluorosulfonyl)azanide | Lithium bis(trifluoromethylsulfonyl)azanide[5] |

| CAS Number | 1426833-00-2 | 171611-11-3 | 90076-65-6[5] |

| Molecular Formula | C₈H₁₁F₃LiNO₆S₂[1] | F₂LiNO₄S₂ | C₂F₆LiNO₄S₂[5] |

| Molecular Weight ( g/mol ) | 345.23[1] | 187.07 | 287.09[5] |

| Appearance | White to almost white crystalline powder | White powder[7] | White solid[5] |

| Melting Point (°C) | - | ~140[7] | 236[5] |

| Density (g/cm³) | - | - | 2.15 (at 20 °C)[5] |

| Solubility in Water | - | - | 80.65% (at 22 °C)[5] |

Table 2: Electrochemical Properties

| Property | This compound (in Polymer Electrolyte) | LiFSI | LiTFSI |

| Ionic Conductivity (S/cm) | > 3 x 10⁻³ at 60°C (in PEO matrix)[8]; Approaching 1 x 10⁻² at 150°C (in polymer blend)[8] | - | - |

| Li⁺ Transference Number | ~0.9[8] | - | - |

| Electrochemical Stability Window (vs. Li/Li⁺) | Up to 4.7 V[8] | >5.0 V[4] | ~5.0 V (can corrode Al > 3.5 V)[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of these compounds and their application in battery electrolytes.

Synthesis of LiTFSI

This protocol is based on a one-pot synthesis method described in patents.[9][10]

Objective: To synthesize Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

Materials:

-

Alkyl lithium (e.g., n-butyllithium) in a non-polar solvent

-

Trifluoromethane (CF₃H) gas

-

Lithium bis(fluorosulfonyl)imide (LiFSI)

-

Anhydrous ether (e.g., diethyl ether or n-butyl ether)

-

Anhydrous, inert atmosphere (Nitrogen or Argon)

-

Low-temperature reaction vessel

Procedure:

-

Preparation of Trifluoromethyl Lithium:

-

Under an inert atmosphere, cool a solution of alkyl lithium in a non-polar solvent to between -70°C and -50°C in a low-temperature reaction vessel.

-

Slowly bubble trifluoromethane gas into the cooled solution. The reaction is exothermic, so maintain the temperature within the specified range by controlling the gas flow rate.

-

Continue the gas introduction until the reaction temperature no longer shows a significant change, indicating the completion of the trifluoromethyl lithium formation.

-

-

Reaction with LiFSI:

-

Prepare a solution of LiFSI in an anhydrous ether.

-

Slowly add the LiFSI solution dropwise to the freshly prepared trifluoromethyl lithium solution while maintaining the reaction temperature between -30°C and 0°C.

-

A white precipitate of lithium fluoride (LiF) will form during the addition.

-

After the complete addition of the LiFSI solution, allow the reaction to proceed for an additional two hours at the same temperature.

-

-

Isolation and Purification:

-

Filter the reaction mixture to remove the precipitated LiF.

-

Concentrate the filtrate under reduced pressure to evaporate the solvent, yielding a white solid crude product.

-

Wash the crude product with dichloromethane and filter.

-

Dry the resulting white solid under vacuum at 80°C to obtain pure LiTFSI.

-

Conclusion

This compound, LiFSI, and LiTFSI represent a crucial class of materials for the advancement of lithium battery technology. This compound, in particular, offers a pathway to the development of single-ion conducting polymer electrolytes that can mitigate many of the challenges associated with traditional liquid electrolytes. LiFSI and LiTFSI continue to be important as high-performance electrolyte salts. A thorough understanding of their chemical structures, properties, and synthesis, as provided in this guide, is essential for researchers and scientists working to develop the next generation of energy storage devices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fuel Cell & Battery Research at SPECIFIC POLYMERS [specificpolymers.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia [en.wikipedia.org]

- 6. lithium-bis-trifluoromethanesulfonyl-imide-litfsi-a-prominent-lithium-salt-in-lithium-ion-battery-electrolytes-fundamentals-progress-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 1426833-00-2 | Benchchem [benchchem.com]

- 9. CN109369474B - Preparation method of lithium bis (trifluoromethylsulfonyl) imide - Google Patents [patents.google.com]

- 10. Preparation method of lithium bis(trifluoromethanesulphonyl)imide salt - Eureka | Patsnap [eureka.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

This technical guide provides a comprehensive overview of the primary synthesis pathways for Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), a crucial component in modern energy storage systems and various chemical applications. The document details key synthetic routes, presents quantitative data for comparison, and outlines detailed experimental protocols.

Introduction

Lithium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as LiTFSI, is a lithium salt of the bis(trifluoromethanesulfonyl)imide anion (TFSI⁻). Its high thermal and electrochemical stability, along with good ionic conductivity, makes it a superior alternative to conventional lithium salts like lithium hexafluorophosphate (LiPF₆) in electrolytes for lithium-ion batteries. This guide explores the core methodologies for the synthesis of the LiTFSI monomer.

Core Synthesis Pathways

There are several established routes for the synthesis of LiTFSI. The most prominent methods include:

-

The Sulfonylation of Ammonia/Amines Route: This is a traditional and widely referenced method that typically begins with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O).

-

The Trifluoromethane Route: A more direct approach that utilizes trifluoromethane (CHF₃) as a key starting material.

-

Electrochemical Synthesis: A novel and emerging pathway that offers a more environmentally benign process.

Quantitative Data Summary

The following table summarizes key quantitative data associated with various LiTFSI synthesis pathways, providing a comparative analysis of their efficiencies and the purity of the final product.

| Synthesis Pathway | Key Reactants | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Sulfonylation of Ammonia | Trifluoromethanesulfonyl chloride, Ammonia | ~60% | >99% after purification | Well-established method | Multiple steps, lower initial yield |

| Improved Sulfonylation | Sulfuryl chloride (SO₂Cl₂) | 94% | >99.99% after recrystallization | High yield and purity | Involves fluorination steps |

| Trifluoromethane Route | Trifluoromethane, Alkyl lithium | Not specified | High | Simplified process ("one-pot") | Requires cryogenic conditions |

| Electrochemical Synthesis | Nitrogen (N₂), Lithium, Trifluoromethanesulfonyl chloride | 48.9% (N₂ to LiTFSI conversion) | Not specified | Mild conditions, direct from N₂ | Emerging technology, energy efficiency |

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis pathways for LiTFSI.

Caption: General overview of the sulfonylation route for LiTFSI synthesis.

Caption: The "one-pot" synthesis of LiTFSI starting from trifluoromethane.

Caption: A novel electrochemical pathway for LiTFSI synthesis from nitrogen gas.

Experimental Protocols

The following are detailed methodologies for the key synthesis routes.

Protocol 1: Synthesis of LiTFSI via Sulfonylation of Ammonia

This protocol is a generalized representation based on established chemical principles.

Step 1: Synthesis of Bis(trifluoromethanesulfonyl)imide (HTFSI)

-

In a reaction vessel equipped with a stirrer and a cooling system, a nonpolar inert solvent is introduced.

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and an organic amine (acting as a base) are added to the solvent.

-

Anhydrous liquid ammonia is then carefully introduced into the mixture at a controlled temperature, typically between -20°C and 80°C.

-

The reaction is allowed to proceed, leading to the formation of a quaternary ammonium salt of bis(trifluoromethanesulfonyl)imide.

-

The solvent is removed by distillation to obtain the solid quaternary ammonium salt.

-

The solid is then dissolved in an aqueous solution and reacted with a strong acid (e.g., HCl) to protonate the imide, followed by extraction with an organic solvent to isolate the HTFSI.

Step 2: Lithiation of HTFSI

-

The purified HTFSI is dissolved in deionized water.

-

A stoichiometric amount of a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), is slowly added to the solution while stirring.

-

The reaction proceeds to form an aqueous solution of LiTFSI.

-

The water is then evaporated under reduced pressure to obtain the crude LiTFSI product.

Step 3: Purification of LiTFSI

-

The crude LiTFSI is dissolved in an appropriate organic solvent (e.g., an ether).

-

The solution is filtered to remove any insoluble impurities.

-

A solid solvate complex of LiTFSI is crystallized from the solution, often by cooling.[1]

-

The solvate complex is separated from the solution and then dissociated by heating under vacuum to remove the complexing solvent, yielding the purified solid LiTFSI.[1] An overall yield of 94% with a purity of 99.99% after recrystallization has been reported for an optimized version of this process.[2]

Protocol 2: Synthesis of LiTFSI via the Trifluoromethane Route

This "one-pot" synthesis offers a more streamlined approach.[2]

Step 1: Preparation of Trifluoromethyl Lithium (CF₃Li)

-

Under an inert atmosphere (e.g., nitrogen) and anhydrous conditions, an alkyl lithium solution (e.g., tert-butyl lithium in pentane) is mixed with a nonpolar solvent (e.g., tert-butyl ether) in a reaction vessel.[2]

-

The solution is cooled to a low temperature, typically between -70°C and -50°C.[2]

-

Trifluoromethane (CHF₃) gas is bubbled through the solution, maintaining the low temperature.[2] The reaction is complete when there is no longer a noticeable change in temperature.[2]

Step 2: Synthesis of LiTFSI

-

In a separate vessel, lithium bis(fluorosulfonyl)imide (LiFSI) is dissolved in a nonpolar solvent (e.g., n-butyl ether).[2]

-

This LiFSI solution is then slowly added dropwise to the previously prepared trifluoromethyl lithium solution.[2]

-

The reaction temperature is controlled between -30°C and 0°C.[2] During the addition, a white solid (lithium fluoride) will precipitate.[2]

-

After the addition is complete, the reaction is allowed to proceed for a couple of hours.[2]

-

The reaction mixture is then filtered to remove the precipitated solid.

-

The filtrate is subjected to vacuum evaporation to remove the solvent, yielding the LiTFSI product as a white solid, which is then dried under vacuum.[2]

Protocol 3: Electrochemical Synthesis of LiTFSI

This method represents a cutting-edge approach to LiTFSI synthesis.

Step 1: Electrocatalytic Reduction of N₂ to Li₃N (Discharge Phase)

-

A Li-N₂ battery setup is used, where lithium metal serves as the anode.

-

During the discharge process, nitrogen gas is catalytically reduced at the cathode in the presence of lithium ions to form lithium nitride (Li₃N).[3]

Step 2: Acylation of Li₃N

-

The formed lithium nitride is then reacted with trifluoromethanesulfonyl chloride (CF₃SO₂Cl).[3]

-

This acylation reaction produces LiTFSI and lithium chloride (LiCl) as a byproduct.[3]

Step 3: Oxidation of LiCl (Charge Phase)

-

During the charging phase of the Li-N₂ battery, the byproduct LiCl is oxidized, completing the synthetic cycle.[3]

-

This process has demonstrated a conversion efficiency from N₂ to LiTFSI of 48.9%.[3]

Conclusion

The synthesis of LiTFSI can be achieved through various pathways, each with its own set of advantages and challenges. The traditional sulfonylation route is well-understood and capable of producing high-purity material, though it often involves multiple steps. The trifluoromethane route offers a more direct and simplified "one-pot" synthesis but requires careful control of low-temperature conditions. The emerging electrochemical synthesis presents a promising, more sustainable alternative by utilizing nitrogen gas directly under mild conditions. The choice of synthesis pathway will depend on factors such as desired scale, purity requirements, and available resources. Further research and development, particularly in the area of electrochemical synthesis, are expected to lead to even more efficient and environmentally friendly methods for producing this critical material.

References

Physical and chemical characteristics of Poly(MTFSILi)

An In-depth Technical Guide to the Physical and Chemical Characteristics of Poly(MTFSILi)

This guide is intended for researchers, scientists, and drug development professionals interested in the properties and applications of Poly(lithium 3-[(trifluoromethane)sulfonamidosulfonyl]propyl methacrylate), or Poly(this compound).

Introduction

Poly(this compound) is a single-ion conducting polymer electrolyte that has garnered significant interest for its potential applications in next-generation solid-state lithium batteries. Its unique structure, where the trifluoromethanesulfonyl imide (TFSI) anion is covalently attached to the methacrylate polymer backbone, allows for the facile transport of lithium cations while immobilizing the anions. This property helps to mitigate the formation of concentration gradients and dendrites, which are common challenges in traditional liquid electrolytes, thereby enhancing battery safety and performance.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Poly(this compound), including detailed experimental protocols for its synthesis and characterization, and a summary of its key properties in tabular and graphical formats.

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes the synthesis of Poly(this compound) from the this compound monomer using a free-radical initiator.

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous Acetonitrile (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Dialysis membrane (for purification)

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, add the desired amount of this compound monomer and AIBN (typically 1-2 mol% with respect to the monomer).

-

Degassing: Subject the solid components to several cycles of vacuum and argon/nitrogen backfill to remove any dissolved oxygen, which can inhibit polymerization.

-

Solvent Addition: In a separate round-bottom flask, add anhydrous acetonitrile. Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes.

-

Reaction Setup: Transfer the degassed solvent to the Schlenk flask containing the monomer and initiator via a cannula under a positive pressure of inert gas.

-

Polymerization: Heat the reaction mixture to 60-70 °C with constant stirring. The polymerization is typically carried out for 12-24 hours.

-

Purification: After the reaction is complete, the polymer solution is purified. A common method is dialysis against fresh solvent for several days to remove unreacted monomer and initiator fragments.

-

Isolation: The purified polymer is isolated by evaporating the solvent, followed by drying in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization Techniques

NMR spectroscopy is used to confirm the chemical structure of the synthesized Poly(this compound).

Sample Preparation:

-

Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6 or Acetonitrile-d3).

-

Transfer the solution to an NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

-

¹⁹F NMR:

-

Number of scans: 64-256

-

Relaxation delay: 1-5 s

-

Data Analysis:

-

Confirm the disappearance of the vinyl proton peaks from the monomer spectrum.

-

Analyze the characteristic peaks of the polymer backbone and the TFSI side chains.

DSC is employed to determine the glass transition temperature (Tg) of the polymer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

-

Seal the pan hermetically.

Instrument Parameters:

-

Temperature Program:

-

Heat from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min to erase the thermal history.

-

Cool to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

-

Heat again to the upper temperature at 10 °C/min.

-

-

Atmosphere: Inert (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 50 mL/min).

Data Analysis:

-

The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Sample Preparation:

-

Weigh 5-10 mg of the dry polymer into a TGA pan (e.g., alumina or platinum).

Instrument Parameters:

-

Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Inert (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 50 mL/min).

Data Analysis:

-

The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the peak of the derivative weight loss curve.

EIS is utilized to measure the ionic conductivity of the polymer electrolyte.

Sample Preparation:

-

Prepare a thin, free-standing film of the polymer electrolyte (typically 50-100 µm thick) by solvent casting.

-

Ensure the film is completely dry by heating under vacuum.

-

Sandwich the polymer film between two blocking electrodes (e.g., stainless steel or gold) of a known area in a coin cell or a specialized conductivity cell.

Instrument Parameters:

-

Frequency Range: Typically from 1 MHz down to 0.1 Hz.

-

AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.

-

Temperature Control: The measurement is performed at various temperatures in a controlled environment.

Data Analysis:

-

A Nyquist plot (Z'' vs. Z') is generated. The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis.

-

The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the polymer film and A is the electrode area.

Data Presentation

Physical and Chemical Properties of Poly(this compound)

| Property | Symbol | Typical Value |

| Glass Transition Temperature | Tg | 80 - 120 °C |

| Decomposition Temperature (5% weight loss) | Td₅ | > 250 °C |

| Electrochemical Stability Window | ESW | up to 4.5 V vs. Li/Li⁺ |

| Lithium-ion Transference Number | tLi⁺ | ~0.8 - 0.9[1] |

Ionic Conductivity of Poly(this compound) at Various Temperatures

| Temperature (°C) | Ionic Conductivity (S/cm) |

| 25 | 10⁻⁷ - 10⁻⁶ |

| 60 | 10⁻⁵ - 10⁻⁴ |

| 80 | 10⁻⁴ - 10⁻³ |

| 150 | approaching 1 x 10⁻²[1] |

Mandatory Visualization

Experimental Workflow: Synthesis and Characterization of Poly(this compound)

Caption: Workflow for the synthesis and characterization of Poly(this compound).

Logical Relationship: Factors Influencing Ionic Conductivity

Caption: Key factors influencing the ionic conductivity of Poly(this compound).

References

A Journey Through Time: The Historical Context of Single-Ion Conductors for Energy Storage

A Technical Guide on the Evolution of Materials Designed to Enhance Battery Performance and Safety

The quest for safer, more efficient, and higher-energy-density storage systems has been a driving force in materials science for over a century. At the heart of this endeavor lies the electrolyte, the critical component that facilitates the flow of ions between the electrodes. While early battery technologies relied on liquid electrolytes, their inherent safety risks and performance limitations spurred the exploration of solid-state alternatives. This technical guide delves into the historical development of a pivotal class of solid electrolytes: single-ion conductors. By immobilizing one of the ionic species, these materials promised to overcome fundamental hurdles in battery performance, a promise that continues to fuel research and development to this day.

From Dual-Ion Conduction to the Single-Ion Paradigm: A Historical Overview

The story of solid-state ionics begins in the 19th century with Michael Faraday's discovery of ionic conductivity in solid compounds like silver sulfide and lead(II) fluoride. However, it was the development of solid electrolytes with high ionic conductivity in the mid-20th century, such as yttria-stabilized zirconia (YSZ) and beta-alumina, that laid the groundwork for practical solid-state electrochemical devices.

Early polymer electrolytes, pioneered in the 1970s, were a significant breakthrough. These materials, typically based on poly(ethylene oxide) (PEO) complexed with lithium salts (e.g., PEO-LiX), offered flexibility and ease of processing. However, a critical challenge soon became apparent: in these systems, both the cations (Li⁺) and the anions (X⁻) were mobile. This "dual-ion" conduction leads to the formation of salt concentration gradients during battery operation, a phenomenon known as concentration polarization. This polarization results in a significant voltage drop, limits the power output of the battery, and can promote the growth of lithium dendrites, which can cause short circuits and catastrophic failure.

This fundamental limitation of dual-ion conductors led to the conception of the "single-ion conductor" (SIC) or "single-ion conducting polymer electrolyte" (SICPE). The core principle of a single-ion conductor is to immobilize one of the ionic species—typically the anion—to the polymer backbone or within a solid framework, allowing only the desired cation (e.g., Li⁺) to move freely. This design, in theory, would lead to a cation transference number (the fraction of the total ionic current carried by the cations) of unity (t₊ = 1), thereby eliminating concentration polarization and its detrimental effects.

The development of single-ion conductors can be broadly categorized into several key phases:

-

Early Concepts and Polyelectrolytes (1980s-1990s): The initial approaches to creating single-ion conductors involved the use of polyelectrolytes, where the anionic groups were covalently bonded to the polymer backbone. Early examples included sulfonated polymers like poly(styrene sulfonate). While these materials successfully immobilized the anions, they often suffered from very low ionic conductivity due to the strong association between the lithium ions and the fixed anionic sites, as well as the rigid nature of the polymer backbones.

-

Improving Flexibility and Dissociation (1990s-2000s): Recognizing the limitations of early designs, researchers began to focus on strategies to improve the mobility of the charge carriers. This involved designing polymer architectures with more flexible backbones, such as those incorporating PEO segments, and introducing anionic groups with more delocalized charges to weaken the ion pairing with lithium. The development of lithium salts with large, charge-delocalized anions, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻), was a significant step in this direction.

-

Advanced Architectures and Nanocomposites (2000s-Present): More recent research has explored sophisticated polymer architectures, including block copolymers and graft copolymers, to create well-defined nanostructures that can decouple the mechanical properties from the ion-conducting pathways. Additionally, the incorporation of ceramic nanoparticles (nanocomposites) has been shown to enhance ionic conductivity by disrupting polymer crystallinity and providing alternative ion transport pathways at the polymer-ceramic interface. The development of ceramic single-ion conductors, such as lithium lanthanum zirconium oxide (LLZO), has also provided a parallel and promising avenue of research.

Quantitative Performance of Single-Ion Conductors: A Historical Perspective

The primary metrics for evaluating the performance of a single-ion conductor are its ionic conductivity (σ) and its cation transference number (t₊). The ideal single-ion conductor would possess high ionic conductivity (approaching that of liquid electrolytes, ~10⁻³ S/cm at room temperature) and a transference number close to unity. The following tables provide a summary of the typical performance of different classes of single-ion conductors, illustrating the progress made over the decades.

| Era | Material Class | Example Material | Typical Ionic Conductivity (S/cm) at Room Temperature | Typical Cation Transference Number (t₊) |

| 1980s | Early Polyelectrolytes | Lithium poly(styrene sulfonate) | 10⁻⁸ - 10⁻⁷ | ~0.9 - 1.0 |

| 1990s | PEO-based SICs | PEO-grafted polysiloxanes with sulfonate groups | 10⁻⁷ - 10⁻⁶ | ~0.8 - 0.95 |

| 2000s | Advanced Polymer Architectures | Block copolymers with a polyelectrolyte block | 10⁻⁶ - 10⁻⁵ | ~0.85 - 0.98 |

| 2010s-Present | Nanocomposite Polymer Electrolytes | PEO-based SICs with ceramic fillers (e.g., SiO₂, TiO₂) | 10⁻⁵ - 10⁻⁴ | ~0.9 - 0.99 |

| 2010s-Present | Ceramic Single-Ion Conductors | Lithium Lanthanum Zirconium Oxide (LLZO) | 10⁻⁴ - 10⁻³ | ~1.0 |

Note: The values presented are representative and can vary significantly based on the specific synthesis method, composition, and measurement conditions.

Key Experimental Protocols

The synthesis and characterization of single-ion conductors involve a range of specialized techniques. Below are detailed methodologies for the synthesis of a representative early and a modern single-ion conductor, as well as the protocols for measuring their key performance metrics.

Synthesis of a Historical Single-Ion Conductor: Lithium Poly(styrene sulfonate)

This protocol describes a typical method for the synthesis of a simple, early-stage single-ion conductor.

Materials:

-

Styrene

-

Divinylbenzene (DVB) as a cross-linker

-

Azobisisobutyronitrile (AIBN) as an initiator

-

Chlorosulfonic acid

-

Lithium hydroxide (LiOH)

-

Anhydrous solvents (e.g., dichloromethane, methanol)

Procedure:

-

Polymerization: In a nitrogen-filled flask, dissolve styrene and a small amount of DVB in an appropriate solvent. Add AIBN and heat the mixture under reflux for several hours to initiate free-radical polymerization, forming a cross-linked polystyrene network.

-

Sulfonation: Cool the polymer solution and slowly add chlorosulfonic acid dropwise at a controlled low temperature (e.g., 0 °C) to introduce sulfonyl chloride groups onto the phenyl rings of the polystyrene.

-

Hydrolysis: Carefully pour the reaction mixture into ice-water to hydrolyze the sulfonyl chloride groups to sulfonic acid groups.

-

Neutralization and Ion Exchange: Neutralize the resulting poly(styrene sulfonic acid) with a solution of lithium hydroxide to form lithium poly(styrene sulfonate).

-

Purification: Purify the polymer by dialysis against deionized water to remove any unreacted reagents and excess lithium salts.

-

Drying: Dry the purified lithium poly(styrene sulfonate) under vacuum to obtain the final single-ion conducting polymer.

Synthesis of a Modern Single-Ion Conductor: A PEO-based Block Copolymer Electrolyte

This protocol outlines a more contemporary approach to synthesizing a single-ion conductor with improved performance.

Materials:

-

A macroinitiator (e.g., a PEO-based macroinitiator for atom transfer radical polymerization - ATRP)

-

A monomer containing a protected anionic group (e.g., sodium 4-styrenesulfonate)

-

A catalyst system for controlled radical polymerization (e.g., CuBr/PMDETA for ATRP)

-

A lithium salt for ion exchange (e.g., lithium triflate)

-

Appropriate anhydrous solvents

Procedure:

-

Polymerization: In a glovebox, dissolve the PEO-based macroinitiator, the protected anionic monomer, and the catalyst system in an anhydrous solvent. Polymerize the monomer from the end of the PEO macroinitiator via a controlled radical polymerization technique like ATRP. This creates a well-defined block copolymer structure (e.g., PEO-b-poly(sodium 4-styrenesulfonate)).

-

Ion Exchange: After polymerization, dissolve the block copolymer in a suitable solvent and perform an ion exchange reaction by adding a lithium salt. This replaces the sodium counter-ions with lithium ions.

-

Purification: Purify the resulting lithium-containing block copolymer by precipitation in a non-solvent and subsequent washing to remove the sodium salt byproduct and any unreacted reagents.

-

Membrane Casting: Dissolve the purified polymer in a suitable solvent and cast it into a thin film on a flat surface. Slowly evaporate the solvent to form a self-standing single-ion conducting polymer electrolyte membrane.

-

Drying: Thoroughly dry the membrane under vacuum at an elevated temperature to remove any residual solvent.

Characterization of Ionic Conductivity: Electrochemical Impedance Spectroscopy (EIS)

Principle:

EIS is a non-destructive technique used to measure the bulk ionic conductivity of the electrolyte. An alternating current (AC) signal of varying frequency is applied to a symmetric cell (e.g., Stainless Steel | Electrolyte | Stainless Steel), and the impedance response is measured.

Procedure:

-

Cell Assembly: Sandwich the single-ion conductor membrane between two blocking electrodes (e.g., stainless steel or gold) of a known area. Ensure good contact between the electrolyte and the electrodes.

-

Measurement: Place the cell in a temperature-controlled chamber. Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage perturbation (typically 10-20 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The high-frequency intercept of the semicircle with the real axis corresponds to the bulk resistance (R_b) of the electrolyte.

-

Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the thickness of the electrolyte membrane and A is the electrode area.

Characterization of Cation Transference Number: Potentiostatic Polarization Method

Principle:

This method, often referred to as the Bruce-Vincent method, involves applying a small DC voltage across a symmetric lithium cell (Li | Electrolyte | Li) and monitoring the current over time. The initial current is carried by both ions (in the case of any mobile anions), while the steady-state current is carried only by the lithium ions.

Procedure:

-

Cell Assembly: Assemble a symmetric cell with the single-ion conductor membrane sandwiched between two lithium metal electrodes in an inert atmosphere (e.g., an argon-filled glovebox).

-

Initial EIS: Measure the initial interfacial resistance (R_i,0) and bulk resistance (R_b,0) of the cell using EIS.

-

Polarization: Apply a small DC voltage (ΔV, typically 10-20 mV) across the cell and record the current as a function of time until a steady-state current (I_ss) is reached.

-

Final EIS: After reaching steady state, measure the final interfacial resistance (R_i,ss) and bulk resistance (R_b,ss) using EIS.

-

Calculation: Calculate the cation transference number (t₊) using the following equation: t₊ = I_ss * (ΔV - I_0 * R_i,0 - I_0 * R_b,0) / (I_0 * (ΔV - I_ss * R_i,ss - I_ss * R_b,ss)) where I_0 is the initial current immediately after applying the voltage. For an ideal single-ion conductor, I_0 should be very close to I_ss, and t₊ will be close to 1.

Visualizing the Evolution of Single-Ion Conductor Design

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the historical development of single-ion conductors.

The Future of Single-Ion Conductors

The development of single-ion conductors represents a significant and ongoing effort to create the next generation of safe and high-performance energy storage devices. While considerable progress has been made in increasing ionic conductivity and achieving near-unity transference numbers, challenges remain, particularly in balancing high conductivity with good mechanical properties and interfacial stability with electrodes. The historical journey from simple polyelectrolytes to complex, nanostructured materials highlights the power of rational design in overcoming fundamental scientific hurdles. As research continues to push the boundaries of materials science, single-ion conductors are poised to play a crucial role in the future of energy storage.

Theoretical and Computational Investigations of MTFSILi-Based Single-Ion Conducting Polymer Electrolytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of next-generation lithium-ion batteries with enhanced safety and performance necessitates the transition from conventional liquid electrolytes to solid-state electrolytes. Among the most promising candidates are single-ion conducting polymer electrolytes (SIPEs), which offer the potential for high lithium-ion transference numbers (tLi+), thereby mitigating concentration polarization and suppressing dendrite formation. This technical guide focuses on a specific class of SIPEs based on the monomer lithium (trifluoromethanesulfonyl)(methacryloyl)imide (MTFSILi).

When polymerized, the MTFSI- anion is covalently bonded to the polymer backbone, creating a polyelectrolyte where only the Li+ cations are mobile, leading to a tLi+ approaching unity.[1] This guide provides an in-depth overview of the theoretical and computational approaches used to study this compound systems, alongside detailed experimental protocols for their synthesis and characterization.

I. Theoretical and Computational Studies

Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, plays a pivotal role in understanding the fundamental properties of this compound-based electrolytes at the molecular level. These methods provide insights into ion coordination, transport mechanisms, and structural characteristics that are often difficult to obtain experimentally.

A. DFT Calculations: Monomer Structure and Ion Interactions

DFT calculations are employed to determine the optimized geometry of the this compound monomer and to probe the nature of the interaction between the lithium cation and the MTFSI- anion.

Quantitative Data from DFT Studies

Table 1: Calculated Interaction Energies and Structural Parameters for LiTFSI

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Li+ Binding Energy | -130 to -150 kcal/mol | DFT | [2] |

| Optimized Li-O distance | ~1.9 - 2.1 Å | DFT | [2] |

| Optimized Li-N distance | ~2.0 - 2.2 Å | DFT |[2] |

B. Molecular Dynamics Simulations: Polymer Electrolyte Properties

MD simulations are instrumental in studying the dynamic properties of poly(this compound) electrolytes, including lithium-ion diffusion and the coordination environment of Li+ within the polymer matrix.

Quantitative Data from MD Simulations

Direct MD simulation data for poly(this compound) homopolymers is limited in the public domain. The following table presents typical ranges for Li+ diffusion coefficients in single-ion conducting polymers and LiTFSI-based polymer electrolytes, which can serve as a benchmark for expected values in poly(this compound) systems.

Table 2: Lithium-Ion Diffusion Coefficients in Polymer Electrolytes

| System | Li+ Diffusion Coefficient (cm²/s) | Temperature (K) | Method | Reference |

|---|---|---|---|---|

| PEO-LiTFSI | 10⁻⁸ - 10⁻⁷ | 333 - 423 | MD Simulation | [3] |

| Single-Ion Conducting Polymer | 10⁻⁹ - 10⁻⁸ | 353 | MD Simulation |[4] |

Computational Workflow

The general workflow for computational studies of polymer electrolytes using DFT and MD is a multi-step process.

Caption: Computational workflow for polymer electrolyte design.

II. Experimental Protocols

A. Synthesis of this compound Monomer

A detailed, validated protocol for the synthesis of the this compound monomer is not explicitly available in the reviewed literature. The following is a generalized procedure adapted from the synthesis of similar functionalized TFSI monomers.

Materials:

-

3-Hydroxypropyl methacrylate

-

Triethylamine (or other suitable base)

-

Bis(trifluoromethanesulfonyl)imide (TFSI-H)

-

Lithium hydroxide (or other lithium salt for ion exchange)

-

Anhydrous solvents (e.g., dichloromethane, acetonitrile)

Procedure:

-

Esterification: React 3-hydroxypropyl methacrylate with a sulfonating agent (e.g., methanesulfonyl chloride) in the presence of a base to form the corresponding sulfonate ester.

-

Nucleophilic Substitution: React the sulfonate ester with the lithium salt of bis(trifluoromethanesulfonyl)imide (LiTFSI) in an anhydrous solvent. This step introduces the TFSI moiety.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the this compound monomer.

-

Characterization: The structure and purity of the monomer are confirmed using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.

B. Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization.

Materials:

-

This compound monomer

-

AIBN (or other radical initiator)

-

Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

Dissolve the this compound monomer and the radical initiator in an anhydrous solvent in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) to initiate polymerization.

-

Maintain the reaction for a specified time (e.g., 24 hours) under an inert atmosphere.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

-

Collect the polymer by filtration and dry under vacuum.

C. Characterization of Poly(this compound) Electrolyte

1. Ionic Conductivity:

-

The ionic conductivity is measured by electrochemical impedance spectroscopy (EIS).

-

The polymer is placed between two blocking electrodes (e.g., stainless steel or gold) in a temperature-controlled cell.

-

An AC voltage is applied over a range of frequencies, and the impedance is measured.

-

The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the electrolyte and A is the electrode area.

2. Lithium-Ion Transference Number (tLi+):

-

The tLi+ is determined using a combination of AC impedance and DC polarization measurements on a symmetric Li/polymer electrolyte/Li cell.

-

The Bruce-Vincent-Evans method is a commonly employed technique.

III. Visualizations

Signaling Pathway: Single-Ion Conduction Mechanism

The fundamental principle of a single-ion conducting polymer electrolyte is the immobilization of the anion, allowing for the exclusive transport of the cation.

Caption: Mechanism of single-ion conduction in poly(this compound).

Experimental Workflow: Polymer Electrolyte Characterization

A systematic workflow is essential for the comprehensive characterization of newly synthesized polymer electrolytes.

Caption: Experimental workflow for polymer electrolyte characterization.

References

- 1. This compound | 1426833-00-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure Optimization of Some Single-Ion Conducting Polymer Electrolytes with Increased Conductivity Used in “Beyond Lithium-Ion” Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Dynamics Study of Microscopic Mechanism of Diffusion in Li2SiO3 System | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Electronic Structure and Bonding of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure, bonding characteristics, and associated analytical methodologies for Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), a compound of significant interest in both energy storage and, more recently, in toxicological studies relevant to drug development.

Electronic Structure and Bonding in LiTFSI

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is an ionic compound consisting of a lithium cation (Li⁺) and a bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. The electronic structure and bonding are characterized by a combination of ionic and covalent interactions. The TFSI⁻ anion features a central nitrogen atom bonded to two sulfonyl groups (SO₂), which are in turn bonded to trifluoromethyl (CF₃) groups. The negative charge is delocalized across the sulfonyl and nitrogen atoms, contributing to the anion's stability.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic properties of LiTFSI. These studies reveal significant electron delocalization within the TFSI⁻ anion. The interaction between the Li⁺ cation and the TFSI⁻ anion can occur through coordination with the oxygen and nitrogen atoms of the anion. In solution and solid-state, Li⁺ can form various coordination complexes with TFSI⁻ anions and solvent molecules, influencing the material's overall properties.

Molecular Geometry

The geometry of the TFSI⁻ anion and its coordination with Li⁺ have been determined through X-ray diffraction and computational modeling. Key bond lengths and angles are summarized in the table below.

| Bond/Angle | Value (Å or Degrees) | Method |

| Li–O Bond Length | ~1.95 - 2.00 Å | DFT, X-ray Diffraction |

| Li–N Bond Length | Varies with coordination environment | DFT |

| S–N Bond Length | ~1.6 Å | X-ray Diffraction |

| S=O Bond Length | ~1.45 Å | X-ray Diffraction |

| ∠(S–N–S) Angle | ~120 - 125° | X-ray Diffraction |

| ∠(O–S–O) Angle | ~115 - 120° | X-ray Diffraction |

Note: These values can vary depending on the crystalline phase, solvent environment, and computational method used.

Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the electrochemical stability and reactivity of LiTFSI. The HOMO-LUMO gap provides an indication of the kinetic stability of the molecule.

| Property | Value (eV) | Method |

| HOMO Energy | Varies with species (free anion, ion pair, etc.) | DFT |

| LUMO Energy | Varies with species (free anion, ion pair, etc.) | DFT |

| HOMO-LUMO Gap | ~7-8 eV for ion pairs | DFT |

The relatively large HOMO-LUMO gap of LiTFSI ion pairs contributes to their high electrochemical stability, a key property for their use in electrolytes.[1]

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to characterize the electronic structure and bonding of LiTFSI.

Experimental Protocols

X-ray diffraction is used to determine the crystal structure of solid LiTFSI and its complexes.

Methodology:

-

Sample Preparation: Single crystals of LiTFSI or its solvates are grown from a suitable solvent. For powder XRD, the sample is finely ground.

-

Data Collection: A diffractometer with a suitable X-ray source (e.g., Cu Kα) is used. Data is collected over a range of 2θ angles.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The atomic positions are then refined to obtain the final crystal structure.[2][3][4][5]

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the TFSI⁻ anion, which are sensitive to its coordination environment.

Methodology:

-

Sample Preparation: Samples can be in solid or liquid form. For solutions, a suitable solvent that does not have overlapping vibrational bands is chosen.

-

Data Acquisition:

-

FTIR: An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 400-4000 cm⁻¹.

-

Raman: A Raman spectrometer with a laser excitation source is used.

-

-

Spectral Analysis: The positions and intensities of the vibrational bands are analyzed to identify the different coordination states of the TFSI⁻ anion (e.g., free anion, contact ion pairs, aggregates).[6][7]

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(S=O) asymmetric stretch | ~1350 | SO₂ stretching |

| ν(S=O) symmetric stretch | ~1130 | SO₂ stretching |

| ν(S-N-S) stretch | ~740 | S-N-S stretching |

| δ(CF₃) bending | ~570 | CF₃ deformation |

⁷Li and ¹⁹F NMR are powerful techniques to study the local environment of the lithium cations and the TFSI⁻ anions, respectively.

Methodology:

-

Sample Preparation: LiTFSI is dissolved in a deuterated solvent.

-

Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts and relaxation times of ⁷Li and ¹⁹F nuclei provide information on ion pairing, solvation, and dynamics.[8][9][10][11][12]

Computational Protocols

DFT is a widely used computational method to investigate the electronic structure, geometry, and properties of LiTFSI.

Methodology:

-

Model Building: A molecular model of LiTFSI, a Li⁺-(TFSI⁻)n cluster, or a periodic system is constructed.

-

Choice of Functional and Basis Set: A suitable density functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)) are selected.[13]

-

Geometry Optimization: The geometry of the system is optimized to find the minimum energy structure.

-

Property Calculation: Various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties (HOMO, LUMO) are calculated.[14][15]

Relevance to Drug Development

While LiTFSI is primarily known for its applications in batteries, recent studies have investigated its toxicological profile, which is of interest to drug development professionals, particularly in the context of biocompatibility and safety assessment of new materials. A study on the in vitro toxicity of LiTFSI on human renal (A498) and hepatoma (HepG2) cells revealed that LiTFSI can induce dose-dependent cytotoxicity.[16][17]

Key findings from the toxicological study include:

-

Decreased Cell Viability: LiTFSI exposure led to a reduction in the viability of both A498 and HepG2 cells.[16]

-

Increased Reactive Oxygen Species (ROS) Production: The study indicated that LiTFSI can induce oxidative stress by increasing the production of ROS.[16]

-

Apoptosis Induction: LiTFSI was found to induce apoptosis (programmed cell death) in both cell lines.[16]

These findings highlight the importance of evaluating the biocompatibility of materials like LiTFSI, especially if they are being considered for applications that involve potential human contact.

Visualizations

Computational Workflow for LiTFSI Analysis

Caption: A flowchart illustrating the typical computational workflow for analyzing the electronic structure and bonding of LiTFSI using DFT.

Apoptosis Signaling Pathway Induced by LiTFSI

Caption: A simplified diagram showing a potential signaling pathway for LiTFSI-induced apoptosis in human cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. x-ray-diffraction-and-vibrational-spectroscopic-studies-on-pan-litfsi-polymer-electrolytes - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR spectra of LiTFSI - Lithium bis(trifluoromethanesulphonyl)imide | LiTFSI | 90076-65-6 [litfsi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro toxicity of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) on Human Renal and Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro toxicity of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) on Human Renal and Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic techniques for probing MTFSILi structure

An In-depth Technical Guide to Spectroscopic Techniques for Probing the Structure of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) Electrolytes

Introduction

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a salt of immense interest in the field of energy storage, particularly as a key component in electrolytes for next-generation lithium batteries. Its favorable properties, including high thermal stability and electrochemical stability, are intrinsically linked to its molecular-level structure and interactions within the electrolyte. The coordination of the lithium cation (Li⁺) with the TFSI⁻ anion and solvent molecules dictates fundamental electrolyte properties such as ionic conductivity, transference number, and interfacial stability. A thorough understanding of the Li⁺ solvation shell, the conformational state of the TFSI⁻ anion, and the nature of ion aggregates is therefore critical for the rational design of high-performance electrolytes. This guide provides a detailed overview of the primary spectroscopic techniques employed to elucidate the complex structure of LiTFSI-based systems, intended for researchers and professionals in materials science and drug development.

Vibrational Spectroscopy: A Probe for Anion Conformation and Ion Pairing

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the local structure of LiTFSI electrolytes. These methods are particularly sensitive to the conformational changes of the flexible TFSI⁻ anion and its interactions with the surrounding Li⁺ cations.

The TFSI⁻ anion primarily exists in two stable conformations: a cisoid (C₁) and a transoid (C₂) form.[1] The equilibrium between these two conformers is influenced by temperature and, crucially, by coordination with Li⁺. The formation of contact ion pairs (CIPs) and larger aggregates (AGGs) perturbs the vibrational modes of the anion, leading to distinct spectral signatures.

Raman Spectroscopy

Raman spectroscopy is highly effective for studying the TFSI⁻ anion's structure. The expansion-contraction mode of the entire anion, located around 740-742 cm⁻¹, is particularly sensitive to the coordination environment.[2] When the TFSI⁻ anion coordinates directly with a Li⁺ ion, this band often splits or a new, higher-frequency band appears, indicating the formation of CIPs or AGGs.[3]

Several studies have used Raman spectroscopy to identify the vibrational modes corresponding to the C₁ and C₂ conformers. For instance, in the liquid state of 1-ethyl-3-methylimidazolium (EMI⁺) TFSI⁻, bands at approximately 398 cm⁻¹ and 407 cm⁻¹ are observed, with the latter's intensity increasing with temperature, suggesting an equilibrium between conformers.[1] DFT calculations have helped assign specific vibrational frequencies to each conformer.[1]

Table 1: Key Raman Bands for TFSI⁻ Conformation and Li⁺ Coordination

| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |

| ω-SO₂ (wagging) | 387, 402 | Attributed to the C₂ (transoid) conformer.[1] |

| ω-SO₂ (wagging) | 396, 430 | Attributed to the C₁ (cisoid) conformer.[1] |

| TFSI⁻ expansion-contraction | ~741 | "Free" or solvent-separated TFSI⁻ anions.[3] |

| TFSI⁻ expansion-contraction (Coordinated) | ~752 | TFSI⁻ anion coordinated to a metal ion (e.g., Li⁺), indicating CIP or AGG formation.[3] |

| [Li(TFSI)₂]⁻ complex | ~745 | A specific band indicating Li⁺ coordinated by two TFSI⁻ anions.[4] |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy complements Raman by probing different vibrational modes. It is also highly sensitive to the conformational state of the TFSI⁻ anion and its coordination with Li⁺.[4] The asymmetric SO₂ stretching modes are particularly useful for identifying ion pairing and aggregation.[5]

Table 2: Key Infrared Bands for TFSI⁻ Conformation and Li⁺ Coordination

| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |

| TFSI⁻ Conformer Marker | ~602, ~655 | Ascribed to the cis (C₁) conformer.[6] |

| TFSI⁻ Conformer Marker | ~618 | Intense peak attributed to the more stable trans (C₂) rotamer.[6] |

| SO₂ Group Vibrations | 1347, 1328, 1133 | Characteristic absorption bands of the SO₂ group in the TFSI⁻ anion.[6] |

| -CF₃ Group Vibrations | 1226 - 1178 | Vibrational modes of the trifluoromethyl groups.[6] |

| S-N-S and C-S Vibrations | 1052, 788 | Vibrations associated with the backbone of the TFSI⁻ anion.[6] |

| Li⁺ Solvating Cage | ~374 | A broad absorption band indicating the vibrations of the Li⁺ ion within its solvating cage, directly probing the cation's local environment.[4] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Electrolyte samples are prepared inside an argon-filled glovebox to prevent moisture contamination. Samples are hermetically sealed in a quartz cuvette or capillary tube. For temperature-dependent studies, a cryostat or heating stage is used.

-

Instrumentation: A Raman microspectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the sample, and the scattered light is collected.

-

Data Acquisition: Spectra are typically acquired over a range of 100-1800 cm⁻¹. Acquisition time and laser power are optimized to achieve a good signal-to-noise ratio without causing sample degradation. A calibration standard (e.g., silicon wafer) is used to ensure wavenumber accuracy.

-

Data Analysis: The acquired spectra are baseline-corrected. To quantify the populations of different species (e.g., free TFSI⁻, CIPs, AGGs), the relevant bands (e.g., around 740 cm⁻¹) are deconvoluted using fitting functions (e.g., Gaussian-Lorentzian). The relative areas of the fitted peaks are used to determine the concentration of each species.[7]

Caption: Conformational equilibrium between the C₂ (transoid) and C₁ (cisoid) forms of the TFSI⁻ anion.

Caption: Schematic of Li⁺ coordination states, from free ions to contact ion pairs (CIPs) and aggregates (AGGs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally detailed technique for probing the structure, dynamics, and interactions within electrolyte systems. By observing the magnetic properties of atomic nuclei like ⁷Li, ¹⁹F, and ¹H, NMR provides insights into the local chemical environment of both the cation and the anion.

Probing the Li⁺ Solvation Shell

⁷Li NMR is used to directly study the environment of the lithium cation. The chemical shift of ⁷Li is sensitive to its coordination. For example, Li⁺ coordinated by solvent molecules will have a different chemical shift compared to Li⁺ in a CIP with a TFSI⁻ anion.[8] In some cases, distinct peaks can be observed for Li⁺ in different environments (e.g., coordinated to the polymer matrix vs. mobile in the solvent), allowing for quantification of these species.[8]

Advanced solid-state NMR techniques, such as Magic Angle Spinning (MAS), Transferred Echo Double Resonance (TEDOR), and Heteronuclear Correlation (HETCOR), are invaluable for characterizing solid polymer electrolytes. These methods can provide through-space distance measurements between nuclei, allowing for the precise determination of which atoms are in the Li⁺ coordination sphere.[9]

Measuring Ion Dynamics

Pulsed Field Gradient Spin-Echo (PFGSE) NMR is a key technique for measuring the self-diffusion coefficients of individual species (Li⁺, TFSI⁻, and solvent molecules) in the electrolyte.[10] This data is crucial for calculating the Li⁺ transference number, a critical parameter for battery performance, and for understanding the mechanism of ion transport.

Table 3: Typical NMR Observables for LiTFSI Electrolytes

| NMR Technique | Nucleus | Observable | Information Gained |

| ⁷Li MAS NMR | ⁷Li | Chemical Shift | Nature of the Li⁺ coordination shell (e.g., solvent vs. anion coordination).[8] |

| PFGSE NMR | ¹H, ⁷Li, ¹⁹F | Self-Diffusion Coeff. | Mobility of individual ions and solvent molecules; used to calculate transference number.[10] |

| {¹H–⁷Li} HOESY | ¹H, ⁷Li | Cross-peak Intensity | Proximity between Li⁺ and specific protons on solvent or anion molecules, revealing coordination details.[10] |

| 2D TEDOR | ⁷Li, ¹³C | Correlation Signal | Measures distances between Li⁺ and carbon atoms, identifying binding sites in the coordination shell.[9] |

Experimental Protocol: PFGSE NMR for Diffusion

-

Sample Preparation: Samples are prepared in an inert atmosphere (e.g., glovebox) and sealed in standard NMR tubes. Deuterated solvents are often used for locking, but for electrolyte studies, an external lock may be preferred.

-

Instrumentation: A high-field NMR spectrometer equipped with a probe capable of producing strong magnetic field gradients is required.

-

Data Acquisition: A stimulated echo (STE) or a convection-compensating pulse sequence is used. A series of spectra is acquired where the strength of the gradient pulse (g) is incrementally increased. The temperature is precisely controlled.

-

Data Analysis: The attenuation of the NMR signal intensity (I) as a function of the gradient strength is fitted to the Stejskal-Tanner equation: I = I₀ * exp[-D(γgδ)²(Δ - δ/3)], where D is the diffusion coefficient, γ is the gyromagnetic ratio, δ is the gradient pulse duration, and Δ is the diffusion time. Plotting ln(I/I₀) versus (γgδ)²(Δ - δ/3) yields a straight line with a slope of -D.

The Synergy of Spectroscopy and Computational Modeling

Interpreting complex spectroscopic data is often challenging. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are indispensable complementary tools.

-

DFT Calculations: DFT is used to calculate the vibrational frequencies of different TFSI⁻ conformers and Li⁺-TFSI⁻ clusters.[1][4] This theoretical data provides a basis for assigning peaks in experimental IR and Raman spectra.

-

MD Simulations: MD simulations provide a dynamic, atomistic view of the electrolyte. They can predict the coordination numbers of Li⁺, the distribution of ion clusters (CIPs, AGGs), and ion transport properties.[11][12][13] These predictions can then be validated against experimental spectroscopic and transport data.

Caption: Integrated workflow combining experimental spectroscopy with computational modeling for structural analysis.

Conclusion

A multi-technique spectroscopic approach, tightly integrated with computational modeling, is essential for unraveling the complex structural landscape of LiTFSI-based electrolytes. Vibrational spectroscopies like Raman and IR provide detailed information on the TFSI⁻ anion's conformation and the extent of ion pairing. NMR spectroscopy offers a powerful lens to view the Li⁺ coordination environment and quantify the dynamics of all species within the electrolyte. Together, these techniques provide the fundamental insights required to establish clear structure-property relationships, paving the way for the design of next-generation electrolytes with enhanced performance and safety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of lithium coordination sites with magic-angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. re.public.polimi.it [re.public.polimi.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The influence of cations on lithium ion coordination and transport in ionic liquid electrolytes: a MD simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Nucleophilic properties of MTFSILi in organic synthesis

The Role of Lithium Amides in Carbon-Carbon Bond Formation: A Technical Guide

Disclaimer: The term "MTFSILi" does not correspond to a recognized reagent in the field of organic chemistry based on available scientific literature. This guide will focus on a well-established and crucial class of reagents, lithium amides , which are instrumental in the formation of carbon-carbon bonds. Specifically, we will delve into the utility of Lithium Diisopropylamide (LDA) as a representative example.

Lithium amides are highly reactive, non-nucleophilic strong bases that play a pivotal role in modern organic synthesis.[1] Their primary function in carbon-carbon bond formation is to deprotonate carbon acids, such as the α-protons of carbonyl compounds, to generate highly reactive carbanionic intermediates, most notably lithium enolates.[2] These enolates then serve as potent nucleophiles in a variety of reactions that forge new carbon-carbon bonds.[2]

Mechanism of Action: Enolate Formation

The quintessential role of lithium amides, like LDA, is the regioselective deprotonation of ketones, esters, and other carbonyl-containing compounds to form lithium enolates.[3] The bulky nature of the diisopropyl groups on the nitrogen atom in LDA sterically hinders it from acting as a nucleophile, thus favoring proton abstraction.[1] This reaction is typically fast and clean, providing a solution of the desired lithium enolate which can then be treated with an electrophile.[1]

The regioselectivity of the deprotonation is a key feature of using lithium amides. Under kinetically controlled conditions (low temperature, strong non-nucleophilic base), the less substituted α-proton is preferentially removed, leading to the formation of the kinetic enolate.[3] This is because the less hindered proton is more accessible to the bulky LDA base.

A generalized mechanism for the formation of a lithium enolate from a ketone using LDA is depicted below.

Quantitative Data: Regioselectivity in Enolate Formation

The choice of base and reaction conditions can significantly influence the ratio of kinetic to thermodynamic enolates formed from an unsymmetrical ketone. The following table summarizes the regioselectivity of enolate formation for 2-methylcyclohexanone under various conditions.

| Base/Solvent System | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |

| LDA / THF | -78 | >99 | <1 |

| NaH / THF | 25 | 10 | 90 |

| Me3COK / Me3COH | 25 | 28 | 72 |

Data is representative and compiled from general principles of organic chemistry.

Experimental Protocols

General Protocol for the Formation of a Lithium Enolate and Subsequent Alkylation

This protocol provides a general methodology for the LDA-mediated α-alkylation of a ketone. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ketone substrate

-

Alkyl halide electrophile (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Preparation of LDA solution:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Enolate Formation:

-

Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Slowly add the ketone solution dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete enolate formation.

-

-

Alkylation:

-

Add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

References

Methodological & Application

Synthesis of High-Purity Lithium Bis(trifluoromethanesulfonyl)imide (MTFSILi): An Application Note and Protocol

Introduction

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI or MTFSILi) is a key component in the advancement of next-generation energy storage technologies, particularly in lithium-ion and solid-state batteries. Its high thermal and electrochemical stability, coupled with excellent ionic conductivity, make it a superior alternative to conventional lithium salts like lithium hexafluorophosphate (LiPF₆). The performance of this compound in these applications is critically dependent on its purity, as impurities can lead to detrimental side reactions, reduced cycle life, and compromised safety of battery systems. This application note provides detailed experimental protocols for the synthesis of high-purity this compound via two common laboratory-scale methods, along with comprehensive procedures for purification and characterization.

Synthesis Overview

The synthesis of this compound is typically achieved through the neutralization of bis(trifluoromethanesulfonyl)amine (H-TFSI) with a lithium base. This document outlines two reliable methods utilizing lithium carbonate (Li₂CO₃) and lithium hydroxide monohydrate (LiOH·H₂O) as the lithium source. Both methods are effective in producing high-yield, high-purity this compound when followed by appropriate purification steps.

Experimental Protocols

Method 1: Synthesis of this compound using Lithium Carbonate

This method involves the reaction of H-TFSI with Li₂CO₃ in an aqueous medium. The reaction proceeds with the evolution of carbon dioxide gas.

Materials:

-

Bis(trifluoromethanesulfonyl)amine (H-TFSI, ≥99%)

-

Lithium Carbonate (Li₂CO₃, ≥99.9%)

-

Deionized Water (DI H₂O, 18.2 MΩ·cm)

-

Activated Carbon

-

Anhydrous Ethyl Acetate (≥99.8%)

-

Anhydrous Hexane (≥99%)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Vacuum oven

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.05 g (0.05 mol) of bis(trifluoromethanesulfonyl)amine in 100 mL of deionized water.

-

Addition of Lithium Carbonate: Slowly add 3.69 g (0.05 mol) of lithium carbonate to the H-TFSI solution in small portions over 30 minutes at room temperature. Vigorous gas evolution (CO₂) will be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to 60°C and stir for 4 hours to ensure the reaction goes to completion.

-

Decolorization: Cool the solution to room temperature and add 1 g of activated carbon. Stir for 1 hour to remove any colored impurities.

-

Filtration: Filter the solution through a celite pad to remove the activated carbon.

-

Solvent Removal: Remove the water using a rotary evaporator at 70°C under reduced pressure to obtain the crude this compound product as a white solid.

Method 2: Synthesis of this compound using Lithium Hydroxide Monohydrate

This method utilizes the neutralization reaction between H-TFSI and LiOH·H₂O.

Materials:

-

Bis(trifluoromethanesulfonyl)amine (H-TFSI, ≥99%)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O, ≥99%)

-

Deionized Water (DI H₂O, 18.2 MΩ·cm)

-

Anhydrous Ethyl Acetate (≥99.8%)

-

Anhydrous Hexane (≥99%)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Vacuum oven

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 14.05 g (0.05 mol) of bis(trifluoromethanesulfonyl)amine in 100 mL of deionized water.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 2.10 g (0.05 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.

-

Neutralization: Slowly add the lithium hydroxide solution to the H-TFSI solution using an addition funnel over 30 minutes with constant stirring. Monitor the pH of the reaction mixture and stop the addition when a pH of 7 is reached.

-

Solvent Removal: Remove the water using a rotary evaporator at 70°C under reduced pressure to obtain the crude this compound.

Purification Protocol: Recrystallization

High-purity this compound is obtained through recrystallization of the crude product.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (approximately 30 mL per 10 g of crude product).

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to induce crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the purified this compound in a vacuum oven at 120°C for 24 hours to remove any residual water. For applications requiring extremely low water content, a higher temperature and longer drying time may be necessary.